1-(4'-Nitrophenyl)prop-2-yn-1-one
Overview
Description
Scientific Research Applications
Photophysical Properties
- Solvatochromic Effects and Intramolecular Charge Transfer : A study explored the absorption and fluorescence characteristics of similar compounds in various solvents. It revealed bathochromic shifts with increasing solvent polarity, indicating strong intramolecular charge transfer interactions and significant differences in dipole moments between ground and excited states (Kumari, Varghese, George, & Sudhakar, 2017).
Enzyme Interaction
- Enzyme Inactivation and Interaction : 1-(4'-Nitrophenyl)prop-2-yn-1-one was found to inactivate the enzyme 3 alpha-hydroxysteroid dehydrogenase selectively and with high affinity. This inactivation suggested covalent modification at the enzyme’s NAD(P)(+)-binding site (Ricigliano & Penning, 1990).
Corrosion Inhibition
- Use in Corrosion Inhibition : Research indicated that derivatives of 1-(4'-Nitrophenyl)prop-2-yn-1-one, such as yttrium 3-(4-nitrophenyl)-2-propenoate, are effective corrosion inhibitors for copper alloys in chloride solutions (Nam, Thang, Hoai, & Hiển, 2016).
Crystal Structure Analysis
- Crystallographic Studies : Studies on similar compounds, including derivatives of 1-(4'-Nitrophenyl)prop-2-yn-1-one, have been conducted to understand their crystal structures and molecular interactions, contributing to knowledge in materials science (Salian et al., 2016).
Electrochemical Studies
- Electrochemical Properties : Compounds related to 1-(4'-Nitrophenyl)prop-2-yn-1-one have been investigated for their corrosion inhibition capabilities and electrochemical properties, indicating their potential in material science and engineering applications (Baskar et al., 2012).
Polymerization
- Polymerization Applications : Research has explored the polymerization of derivatives of 1-(4'-Nitrophenyl)prop-2-yn-1-one, leading to the creation of new polymers with potential applications in materials science and engineering (Balcar et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1-(4-nitrophenyl)prop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFALBPJQDKCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190658 | |
Record name | 1-(4'-Nitrophenyl)prop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Nitrophenyl)prop-2-yn-1-one | |
CAS RN |
37176-75-3 | |
Record name | 1-(4'-Nitrophenyl)prop-2-yn-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037176753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4'-Nitrophenyl)prop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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